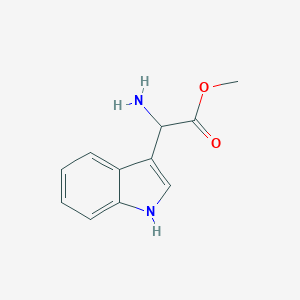

![molecular formula C20H21N3O2S B014293 5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- CAS No. 130964-40-8](/img/structure/B14293.png)

5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-

描述

Synthesis Analysis

The synthesis of 5-Isoquinolinesulfonamide derivatives involves multi-step chemical reactions starting from 5-isoquinolinesulfonic acid. These processes often aim to modify the molecular structure to enhance biological activity, such as vasodilatory action observed in certain derivatives. For example, Morikawa et al. (1989) demonstrated the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, highlighting their potential in vasodilation by evaluating their effects on arterial blood flow in dogs (Morikawa, Sone, & Asano, 1989).

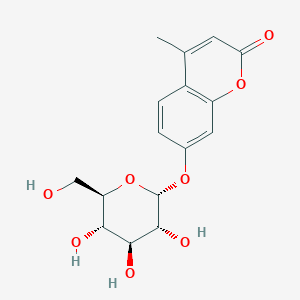

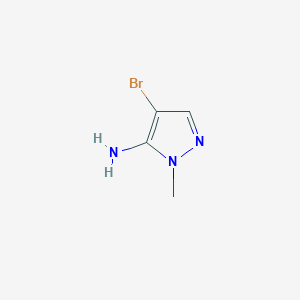

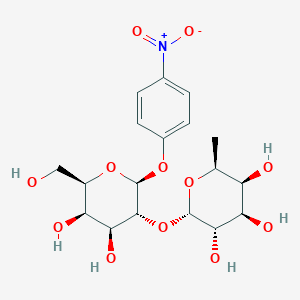

Molecular Structure Analysis

The molecular structure of 5-Isoquinolinesulfonamide compounds is characterized by the presence of an isoquinoline ring sulfonated at one position and substituted at another with an aminoethyl group. This structure is crucial for the compound's biological activity, as modifications to the isoquinoline ring or the substituents can significantly alter the compound's pharmacological properties. Hidaka et al. (1984) explored isoquinolinesulfonamides as inhibitors of cyclic nucleotide-dependent protein kinase, revealing insights into the compound's interaction with biological molecules (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Chemical Reactions and Properties

5-Isoquinolinesulfonamide compounds undergo various chemical reactions, contributing to their versatile biological activities. These reactions include inhibition of protein kinases, which plays a significant role in regulating cellular processes such as cell growth and differentiation. For instance, Chijiwa et al. (1990) reported on a compound inhibiting cyclic AMP-dependent protein kinase, indicating a competitive mechanism against ATP (Chijiwa, Mishima, Hagiwara, Sano, Hayashi, Inoue, Kenji, Toshioka, & Hidaka, 1990).

科学研究应用

Pharmacological Review and Biological Activities

5-Isoquinolinesulfonamide and its derivatives are notable for their diverse biological and pharmacological effects. The compound Chlorogenic Acid (CGA), closely related in structure and function, demonstrates significant antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective activities. Its ability to modulate lipid metabolism and glucose regulation makes it a potential therapeutic agent for metabolic disorders such as obesity, diabetes, cardiovascular diseases, and hepatic steatosis. The comprehensive review of CGA's biological activities emphasizes its potential as a natural food additive and a therapeutic agent, suggesting further research to explore and optimize its health benefits (Naveed et al., 2018).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives have been identified for their lesser-known biological potentials, demonstrating significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. The review on isoquinoline derivatives reveals a broad spectrum of biological potentials, serving as a basis for future research in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Anti-Infective and Anti-Cancer Properties of Isoquinoline Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides isolated from various plant species has shown these compounds to possess confirmed antimicrobial, antibacterial, antitumor, and other activities. With predictions of new possible applications, isoquinoline N-oxides alkaloids stand out as significant leads for drug discovery, highlighting the role of natural compounds in developing new therapeutic agents (Dembitsky et al., 2015).

属性

IUPAC Name |

N-[2-(3-phenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-26(25,20-10-4-9-18-16-22-13-11-19(18)20)23-15-14-21-12-5-8-17-6-2-1-3-7-17/h1-11,13,16,21,23H,12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYYPPHQZMSVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409300 | |

| Record name | 5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- | |

CAS RN |

130964-40-8 | |

| Record name | N-[2-[(3-Phenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130964-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

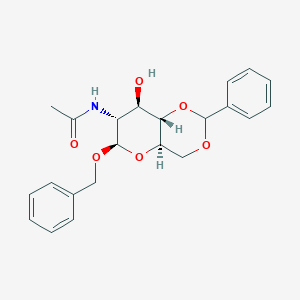

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)